molecular formula C19H17ClN4O5 B13849619 BosentanAcetate

BosentanAcetate

货号: B13849619
分子量: 416.8 g/mol
InChI 键: KJEZKGYUNLEMOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Clinical Applications

1. Pulmonary Arterial Hypertension (PAH)
Bosentan is primarily indicated for the treatment of PAH, where it helps improve exercise capacity and delay clinical worsening. Randomized controlled trials have demonstrated significant improvements in patients treated with bosentan compared to placebo groups .

2. Digital Ulcers in Scleroderma
In patients with systemic sclerosis, bosentan has shown efficacy in reducing the frequency of digital ulcers. The RAPIDS-1 and RAPIDS-2 trials confirmed its beneficial effects on healing and prevention of ischemic digital ulcers .

3. Buerger's Disease (Thromboangiitis Obliterans)
Bosentan has been explored as a treatment option for Buerger's disease, where it may alleviate symptoms by improving blood flow to affected areas . A case study reported a positive response in a patient with refractory symptoms after initiating bosentan therapy.

Case Study 1: Efficacy in Scleroderma

A 35-year-old female patient with systemic sclerosis experienced significant improvement in digital ulcers after starting bosentan therapy. Initially treated with 62.5 mg twice daily, her dosage was increased to 125 mg twice daily after four weeks. Monthly liver function tests showed no adverse effects, and her ulcers healed progressively over five months .

Case Study 2: Treatment of Buerger's Disease

In another report, a patient suffering from Buerger's disease showed marked improvement following bosentan treatment. The patient's symptoms included severe ischemic pain and ulcerations on the toes. After initiating therapy, the patient reported reduced pain and improved circulation within weeks .

Data Tables

The following table summarizes key findings from clinical trials involving bosentan:

Study Condition Dosage Outcome
RAPIDS-1Digital Ulcers in Scleroderma125 mg twice dailySignificant reduction in ulcer occurrence
RAPIDS-2Digital Ulcers in Scleroderma125 mg twice dailyImproved healing rates compared to placebo
Buerger's Disease CaseThromboangiitis Obliterans62.5 mg to 125 mgReduced ischemic pain and improved ulcer healing

Safety Profile

Bosentan has a favorable safety profile; however, it may cause liver enzyme elevations and should be monitored regularly during treatment. Clinical studies have shown that most patients tolerate the drug well without severe adverse effects .

相似化合物的比较

BosentanAcetate is unique among endothelin receptor antagonists due to its dual action on both ET-A and ET-B receptors . Similar compounds include other endothelin receptor antagonists such as ambrisentan and macitentan . this compound’s ability to block both receptor subtypes gives it a broader range of therapeutic effects .

Conclusion

This compound is a versatile compound with significant applications in the treatment of pulmonary arterial hypertension and other medical conditions. Its unique mechanism of action and broad range of therapeutic effects make it a valuable tool in both clinical and research settings.

属性

分子式

C19H17ClN4O5

分子量

416.8 g/mol

IUPAC 名称

2-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethyl acetate

InChI

InChI=1S/C19H17ClN4O5/c1-12(25)27-10-11-28-19-15(29-14-7-4-3-6-13(14)26-2)16(20)23-18(24-19)17-21-8-5-9-22-17/h3-9H,10-11H2,1-2H3

InChI 键

KJEZKGYUNLEMOC-UHFFFAOYSA-N

规范 SMILES

CC(=O)OCCOC1=C(C(=NC(=N1)C2=NC=CC=N2)Cl)OC3=CC=CC=C3OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。